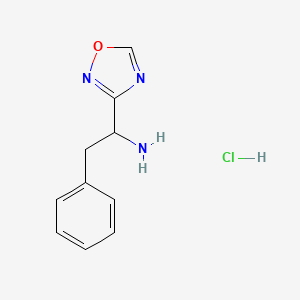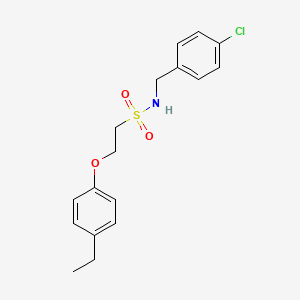![molecular formula C24H25N3O4S2 B2463356 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 877655-72-6](/img/structure/B2463356.png)
2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H25N3O4S2 and its molecular weight is 483.6. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Properties
This compound exhibits promising anticancer potential due to its interaction with specific cellular targets. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. By inhibiting key enzymes or signaling pathways, it may suppress tumor growth and metastasis. Further studies are needed to elucidate its precise mechanisms and optimize its therapeutic use .
Targeting Biliary Tract Cancer
In a specific context, this compound has been considered for the treatment of biliary tract cancer. Its unique chemical structure may offer advantages in targeting cancer cells within the bile ducts. Clinical trials and preclinical studies are ongoing to evaluate its efficacy and safety in this indication .
Blatter Radical Polymorphism
Interestingly, this compound is related to the family of Blatter radicals. Polymorphism has been observed, resulting in two distinct crystalline forms (2α and 2β). Researchers have characterized these polymorphs using X-ray crystallography and magnetic susceptibility measurements. Understanding the crystal structures and their magnetic properties contributes to fundamental research in materials science .
Boron-Based Ligand
Due to its boron-containing moiety, this compound can serve as a ligand in coordination chemistry. Researchers explore its coordination behavior with transition metals, lanthanides, or other metal ions. The resulting complexes may find applications in catalysis, materials synthesis, or luminescence studies .
Organic Synthesis
The compound’s thienopyrimidine scaffold, combined with its sulfur and acetamide functionalities, makes it valuable for organic synthesis. Researchers have utilized it as a building block for constructing more complex molecules. Its reactivity and stability under various conditions contribute to its versatility in synthetic chemistry .
Pharmacophore Design
By analyzing the compound’s structure, researchers can identify pharmacophoric features critical for binding to specific biological targets. These insights aid in rational drug design. Computational studies and molecular modeling help predict its interactions with proteins, enzymes, or receptors, potentially leading to novel drug candidates .
作用機序
Target of Action
Similar compounds have been reported to targetfibroblast growth factor receptors (FGFRs) . FGFRs play a crucial role in cell differentiation, growth, and angiogenesis.
Mode of Action
It is known that fgfr inhibitors work by blocking the activity of fgfrs, thereby inhibiting the signaling pathways that lead to cell growth and proliferation .
Biochemical Pathways
Fgfr inhibitors generally affect pathways involved in cell growth and proliferation, such as theRAS/MAPK pathway , the PI3K/AKT pathway , and the PLCγ pathway .
Result of Action
Fgfr inhibitors typically result in the inhibition of cell growth and proliferation, potentially leading to the death of cancer cells .
特性
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-14-5-6-15(2)18(11-14)25-21(28)13-33-24-26-17-9-10-32-22(17)23(29)27(24)16-7-8-19(30-3)20(12-16)31-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGDYYGFPRHCPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-cyano-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2463277.png)
![2-[6-(Aminomethyl)pyridin-2-yl]isothiazolidine 1,1-dioxide dihydrochloride](/img/structure/B2463278.png)

![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2463280.png)
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2463281.png)
![(+/-)-3-Ethoxy-4-[2-carboxy-2-(4-hydroxyphenyl)ethyl amino]-3-cyclobutene-1,2-dione](/img/structure/B2463283.png)
![N-(3-acetamidophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2463288.png)




